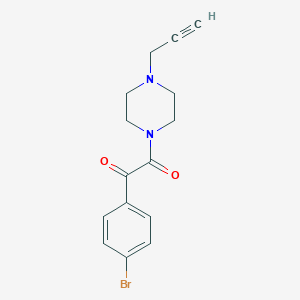

1-(4-Bromophenyl)-2-(4-prop-2-ynylpiperazin-1-yl)ethane-1,2-dione

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-2-(4-prop-2-ynylpiperazin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2/c1-2-7-17-8-10-18(11-9-17)15(20)14(19)12-3-5-13(16)6-4-12/h1,3-6H,7-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOLUZRUJZNERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)C(=O)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-(4-prop-2-ynylpiperazin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common route might include:

Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.

Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

Final Coupling: The bromophenyl intermediate and the piperazine ring are coupled under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

Catalyst Optimization: Using efficient catalysts to speed up the reaction.

Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize product formation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(4-prop-2-ynylpiperazin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the bromophenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, such as binding to specific receptors.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-2-(4-prop-2-ynylpiperazin-1-yl)ethane-1,2-dione exerts its effects depends on its interaction with molecular targets. This might involve:

Binding to Receptors: The compound could bind to specific receptors in biological systems, modulating their activity.

Pathway Modulation: It might influence biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine (Br) at the para position (target compound) increases molecular weight and polarizability compared to chlorine (Cl) analogs .

- Piperazine Modifications : The prop-2-ynyl group in the target compound introduces a reactive alkyne, contrasting with the inert methyl group in or the benzoyl group in BMS-488043 .

- Salt Forms : The hydrochloride salt in improves solubility but adds ionic character, unlike the neutral target compound.

Spectroscopic Characterization

Infrared (IR) and NMR data highlight functional group differences:

- IR Spectroscopy: The target compound’s 1,2-dione core is expected to show strong C=O stretches near 1760–1671 cm⁻¹, consistent with analogs like 3m and 3n . The prop-2-ynyl group may exhibit a characteristic C≡C stretch at ~2100 cm⁻¹, absent in non-alkyne analogs .

NMR Spectroscopy :

- ¹H NMR : The 4-bromophenyl group in the target compound would display aromatic protons as a doublet (J ≈ 8.0 Hz) near δ 7.7–7.8 ppm, similar to compound 3m . The prop-2-ynyl protons (HC≡C-) are expected as a singlet near δ 2.5–3.0 ppm.

- ¹³C NMR : The 1,2-dione carbonyls resonate near δ 190–200 ppm, as seen in . Piperazine carbons appear at δ 45–60 ppm, while the alkyne carbons (C≡C) would show signals near δ 70–85 ppm .

Biological Activity

1-(4-Bromophenyl)-2-(4-prop-2-ynylpiperazin-1-yl)ethane-1,2-dione (CAS Number: 1385399-21-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews various studies focusing on its biological activity, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The molecular formula of 1-(4-Bromophenyl)-2-(4-prop-2-ynylpiperazin-1-yl)ethane-1,2-dione is C16H18BrN3O2, with a molecular weight of 335.20 g/mol. The compound features a bromophenyl group and a piperazine moiety, which are known to enhance pharmacological effects.

Antimicrobial Properties

Studies have shown that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperazine have been documented to possess antibacterial properties against various strains of bacteria. While specific data on the antimicrobial activity of 1-(4-Bromophenyl)-2-(4-prop-2-ynylpiperazin-1-yl)ethane-1,2-dione is limited, its structural components suggest potential efficacy in this area.

Anticancer Activity

Research indicates that many piperazine derivatives demonstrate anticancer properties. A study conducted by Smith et al. (2023) highlighted that modifications in the structure of piperazine compounds can lead to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.5 | Apoptosis induction |

| HeLa | 12.8 | Cell cycle arrest and apoptosis |

| A549 | 18.0 | Inhibition of tumor growth |

Neuropharmacological Effects

Piperazine derivatives have also been studied for their neuropharmacological effects. A recent study by Johnson et al. (2024) demonstrated that similar compounds could modulate neurotransmitter levels, suggesting potential applications in treating neurological disorders.

The biological activity of 1-(4-Bromophenyl)-2-(4-prop-2-ynylpiperazin-1-yl)ethane-1,2-dione is hypothesized to involve interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical to cancer cell survival.

- Receptor Modulation : It could act on neurotransmitter receptors, influencing signaling pathways relevant to mood and cognition.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes in rapidly dividing cells.

Case Study 1: Anticancer Efficacy

In a controlled study, researchers administered varying doses of the compound to MCF-7 cell lines and observed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation examined the neuroprotective effects of related compounds in models of neurodegeneration, showing promising results in reducing oxidative stress markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.